N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Description
N-(1,3-Benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a sulfur-containing heterocyclic compound characterized by a thieno[2,3-d]pyrimidinyl core, a benzodioxol-5-yl substituent, and a phenyl group at the 6-position of the thienopyrimidine ring. The benzodioxol moiety (1,3-benzodioxol-5-yl) is an electron-rich aromatic system known to enhance metabolic stability and bioavailability in pharmaceutical agents . The sulfanyl (-S-) linker between the acetamide and thienopyrimidine groups may influence solubility and molecular interactions with biological targets.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3S2/c25-19(24-14-6-7-16-17(8-14)27-12-26-16)10-28-20-15-9-18(13-4-2-1-3-5-13)29-21(15)23-11-22-20/h1-9,11H,10,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWFVEXUHFTDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 366.48 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer activity. For instance, studies have shown that thieno[2,3-d]pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell signaling pathways related to cell survival and death.
Neuroprotective Effects
Preliminary studies suggest that this compound may also possess neuroprotective properties. The benzodioxole moiety is known for its ability to interact with neurotransmitter systems and may help in protecting neuronal cells from oxidative stress and apoptosis. This aspect is particularly relevant in the context of neurodegenerative diseases.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Specific Enzymes : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It could affect pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
- Interaction with Receptors : Potential binding to various receptors involved in neuroprotection and cancer signaling has been suggested.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Neuroprotection Research : Research highlighted that compounds with a benzodioxole structure exhibited protective effects on neuronal cells subjected to oxidative stress, suggesting a potential application in treating neurodegenerative disorders .
- Pharmacological Evaluations : In vivo studies have indicated that compounds containing thieno[2,3-d]pyrimidine cores can significantly reduce tumor growth in animal models while exhibiting low toxicity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thienopyrimidine Derivatives
- Target Compound: Features a fully aromatic thieno[2,3-d]pyrimidinyl scaffold. The aromaticity may enhance π-π stacking interactions with biological targets, while the phenyl group at position 6 could increase lipophilicity .
- N-(1,3-Benzodioxol-5-yl)-2-{[3-(4-Methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (): Contains a tetrahydrothieno[3,2-d]pyrimidinyl core with a 4-oxo group and partial saturation. Substituent: 4-Methoxyphenyl (electron-donating) vs. the target compound’s phenyl (neutral). Methoxy groups can improve solubility but may reduce membrane permeability .
Triazole Derivatives ()
- Compounds 38 and 39: 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(fluorobenzyl)acetamides. Core: Triazole ring (vs. thienopyrimidine). Fluorobenzyl substituents: Fluorine’s electronegativity enhances metabolic stability and bioavailability. MIC values for E. coli (e.g., 12.5 µg/mL for compound 39) highlight antibacterial activity .
Substituent Effects on Bioactivity
- Electron-Donating vs. Electron-Withdrawing Groups: Benzodioxol (electron-rich) and methoxyphenyl (electron-donating) may improve binding to hydrophobic pockets.
Sulfur Linker and Acetamide Moieties
- Sulfanyl (-S-) Linker : Present in all compounds discussed. This group contributes to redox activity and may participate in disulfide bond formation or metal chelation .
- Acetamide Tail : Common across analogs. Modifications (e.g., fluorobenzyl in triazoles, benzodioxol in the target compound) tailor interactions with target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
